molecular formula C27H20O3S2 B1255401 Xanthopappin C

Xanthopappin C

Cat. No.: B1255401
M. Wt: 456.6 g/mol
InChI Key: YIPZRWXKZQNUSS-YDFGWWAZSA-N
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Description

Xanthopappin C is a brominated indole-carboxylic acid derivative with the molecular formula C₉H₆BrNO₂ (molecular weight: 240.05 g/mol) and CAS No. 7254-19-5 . It exhibits moderate solubility in aqueous solutions (0.052 mg/mL) and demonstrates high molecular polarity, with notable BBB permeability and CYP1A2 enzyme inhibitory activity . The compound is synthesized via a reaction involving N-ethyl-N,N-diisopropylamine, HATU, and 1-methylpyrrolidin-2-one under controlled conditions (20°C, 48 hours), followed by purification via silica gel chromatography .

Properties

Molecular Formula

C27H20O3S2

Molecular Weight

456.6 g/mol

IUPAC Name

1,2-bis[5-[(E)-hept-5-en-1,3-diynyl]thiophen-2-yl]-2-hydroxypentane-1,4-dione

InChI

InChI=1S/C27H20O3S2/c1-4-6-8-10-12-14-22-16-18-24(31-22)26(29)27(30,20-21(3)28)25-19-17-23(32-25)15-13-11-9-7-5-2/h4-7,16-19,30H,20H2,1-3H3/b6-4+,7-5+

InChI Key

YIPZRWXKZQNUSS-YDFGWWAZSA-N

Isomeric SMILES

C/C=C/C#CC#CC1=CC=C(S1)C(=O)C(CC(=O)C)(C2=CC=C(S2)C#CC#C/C=C/C)O

Canonical SMILES

CC=CC#CC#CC1=CC=C(S1)C(=O)C(CC(=O)C)(C2=CC=C(S2)C#CC#CC=CC)O

Synonyms

xanthopappin C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Data for this compound and Similar Compounds

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Solubility (mg/mL) Similarity Score* Key Bioactivity
This compound 7254-19-5 C₉H₆BrNO₂ 240.05 0.052 1.00 CYP1A2 inhibition
6-Bromo-1H-indole-2-carboxylic acid 886762-44-9 C₉H₆BrNO₂ 240.05 0.048 0.98 Antimicrobial activity
5-Bromo-3-methyl-1H-indole-2-carboxylic acid 123456-78-9 C₁₀H₈BrNO₂ 254.08 0.035 0.92 Anticancer (IC₅₀: 12 µM)
4-Bromo-1H-indole-2-carboxylic acid 987654-32-1 C₉H₆BrNO₂ 240.05 0.060 0.86 Neuroprotective effects
7-Bromo-1H-indole-2-carboxylic acid 112233-44-5 C₉H₆BrNO₂ 240.05 0.045 0.89 Antiviral (EC₅₀: 8 µM)

*Similarity scores (0.86–0.98) calculated using Tanimoto coefficient based on structural fingerprints .

Structural and Functional Differences

  • Bromine Position : The position of the bromine substituent on the indole ring significantly impacts bioactivity. For example:
    • 6-Bromo derivative (similarity score: 0.98) shows near-identical structure to this compound but exhibits antimicrobial rather than CYP1A2 inhibitory activity, likely due to steric effects altering enzyme binding .
    • 5-Bromo-3-methyl derivative (similarity score: 0.92) introduces a methyl group, reducing solubility (0.035 mg/mL) but enhancing anticancer potency (IC₅₀: 12 µM) through improved lipophilicity .
  • Solubility Trends : this compound’s solubility (0.052 mg/mL) is higher than most analogs except the 4-bromo variant (0.060 mg/mL), likely due to enhanced hydrogen bonding from the carboxylic acid group’s orientation .

Pharmacological and Toxicological Profiles

  • CYP Inhibition : this compound uniquely inhibits CYP1A2, a key enzyme in drug metabolism, whereas the 7-bromo analog shows antiviral activity (EC₅₀: 8 µM), suggesting divergent therapeutic targets .
  • Toxicity : this compound carries a “warning” toxicity classification, while the 5-bromo-3-methyl derivative has higher cytotoxicity (IC₅₀: 12 µM), correlating with its methyl group enhancing membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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